molecular formula C7H4FNO3 B15226423 2-Fluoro-5-formylnicotinic acid

2-Fluoro-5-formylnicotinic acid

Cat. No.: B15226423
M. Wt: 169.11 g/mol
InChI Key: ZHJCAWSTLZNGHJ-UHFFFAOYSA-N
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Description

2-Fluoro-5-formylnicotinic acid is a fluorinated derivative of nicotinic acid It is characterized by the presence of a fluorine atom at the second position and a formyl group at the fifth position of the nicotinic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-formylnicotinic acid typically involves the nucleophilic fluorination of a suitable precursor. One common method is the fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . This method is advantageous due to its transition metal-free nature and high yield.

Industrial Production Methods

On an industrial scale, the production of fluorinated nicotinic acids can be achieved through the oxidation of 5-ethyl-2-methylpyridine with nitric acid . This method is widely used due to its efficiency and scalability, although it does produce nitrous oxide as a by-product, which poses environmental challenges.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-formylnicotinic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: 2-Fluoro-5-carboxynicotinic acid.

    Reduction: 2-Fluoro-5-hydroxymethylnicotinic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-5-formylnicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Fluoro-5-formylnicotinic acid exerts its effects is primarily through its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes. This interaction can inhibit enzyme activity or alter substrate binding, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-carboxynicotinic acid
  • 2-Fluoro-5-hydroxymethylnicotinic acid
  • 2-Pivalamido-5-(trifluoromethyl)nicotinic acid
  • 5-(3-Formylphenyl)nicotinonitrile

Uniqueness

2-Fluoro-5-formylnicotinic acid is unique due to the presence of both a fluorine atom and a formyl group on the nicotinic acid ring. This combination imparts distinct chemical properties, such as increased reactivity and the ability to form strong hydrogen bonds, making it valuable for various applications .

Properties

Molecular Formula

C7H4FNO3

Molecular Weight

169.11 g/mol

IUPAC Name

2-fluoro-5-formylpyridine-3-carboxylic acid

InChI

InChI=1S/C7H4FNO3/c8-6-5(7(11)12)1-4(3-10)2-9-6/h1-3H,(H,11,12)

InChI Key

ZHJCAWSTLZNGHJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1C(=O)O)F)C=O

Origin of Product

United States

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